Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate

Chondrogenesis Stem cell differentiation Physicochemical properties

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 1396799-24-8) is a synthetic small molecule with the formula C24H23NO4 and a molecular weight of 389.4 g/mol. It belongs to the biphenylcarbamoylbenzoate class, which is structurally related to the chondrogenesis inducer kartogenin.

Molecular Formula C24H23NO4
Molecular Weight 389.451
CAS No. 1396799-24-8
Cat. No. B2869970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate
CAS1396799-24-8
Molecular FormulaC24H23NO4
Molecular Weight389.451
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C24H23NO4/c1-24(28,21-14-12-18(13-15-21)17-6-4-3-5-7-17)16-25-22(26)19-8-10-20(11-9-19)23(27)29-2/h3-15,28H,16H2,1-2H3,(H,25,26)
InChIKeyYXNUZCIXSYAIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 1396799-24-8)


Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 1396799-24-8) is a synthetic small molecule with the formula C24H23NO4 and a molecular weight of 389.4 g/mol . It belongs to the biphenylcarbamoylbenzoate class, which is structurally related to the chondrogenesis inducer kartogenin [1]. The compound features a para-substituted methyl benzoate ester, a central hydroxypropyl spacer, and a terminal biphenyl group, distinguishing it from the simpler 2-carbamoyl analogs. It is offered as a solid with ≥95% purity by some suppliers, but comprehensive public bioactivity data remains limited.

Why In-Class Biphenylcarbamoylbenzoate Analogs Cannot Substitute for Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate


Within the biphenylcarbamoylbenzoate structural family, minor modifications profoundly alter pharmacological properties. The canonical member, kartogenin (2-([1,1'-biphenyl]-4-ylcarbamoyl)benzoic acid), relies on a carboxylic acid moiety for hydrogen-bonding with the filamin A protein and exhibits an EC50 of 100 nM for chondrogenesis . The target compound replaces this carboxylic acid with a methyl ester at the 4-position and inserts a hydroxypropyl linker. This esterification masks a key ionic interaction point, likely altering target binding kinetics, while the added hydroxyl group introduces a new chiral center that can influence stereospecific recognition. The change in regiochemistry from 2-carbamoyl to 4-carbamoyl also reorients the biphenyl vector relative to the benzoate core. These cumulative structural deviations mean that potency, selectivity, and pharmacokinetic profiles cannot be assumed to be interchangeable with kartogenin or other in-class compounds without direct comparative data.

Quantitative Differentiation Evidence for Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate Against Closest Analogs


Molecular Size and Lipophilicity Differentiation from Kartogenin

The target compound possesses a larger molecular framework (C24H23NO4, MW 389.4 g/mol) than kartogenin (C20H15NO3, MW 317.34 g/mol), with a calculated increase of 72.06 g/mol due to the methyl ester and hydroxypropyl spacer . This translates to a higher calculated partition coefficient (cLogP ~4.2 versus ~3.1 for kartogenin), indicating greater lipophilicity. The hydrogen bond acceptor count increases from 3 to 4, while the hydrogen bond donor count increases from 2 to 2 (including the hydroxyl group), potentially altering solubility and membrane permeability profiles.

Chondrogenesis Stem cell differentiation Physicochemical properties

Regiochemical and Pharmacophoric Divergence from the 2-Carbamoyl Scaffold

Kartogenin's activity depends on the 2-carbamoylbenzoic acid motif for binding to the FC-1 fragment of filamin A [1]. The target compound relocates the carbamoyl group to the 4-position of the benzoate ring and converts the acid to a methyl ester. This regiochemical shift changes the spatial orientation of the terminal biphenyl group relative to the core, potentially altering its pharmacophore geometry. No direct binding data or functional assay results have been reported for the target compound to confirm whether it retains filamin A engagement or CBFβ activation.

Medicinal chemistry Structure-activity relationship Scaffold hopping

Chiral Center Introduction Relative to Achiral Kartogenin

The target compound contains a tertiary alcohol on the hydroxypropyl linker, introducing a chiral center (C(OH)(CH3)(CH2-)) that is absent in kartogenin . Kartogenin is achiral, whereas the target compound is expected to exist as a racemic mixture unless enantioselective synthesis is employed. The individual enantiomers may exhibit differential binding to chiral biological targets such as protein pockets, with potential for one enantiomer to be eutomeric and the other distomeric. No enantioseparation or enantiomer-specific bioactivity data are publicly available.

Stereochemistry Drug design Chiral resolution

Evidence Gap: Lack of Head-to-Head Biological Data Against Kartogenin

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head comparison of the target compound against kartogenin or any other analog in a defined biological assay. The BindingDB entry BDBM50403031 (CHEMBL2216771) reports an IC50 of 16,000 nM for this compound against carnitine O-palmitoyltransferase 1 (CPT1), a target unrelated to chondrogenesis [1]. This is the sole quantitative bioactivity datum located. For the primary application area of chondrogenesis or CBFβ modulation, no EC50, IC50, Ki, or functional efficacy data are publicly available.

Data transparency Procurement risk Assay development

Evidence Gap: Lack of Any In Vivo Pharmacokinetic or Efficacy Data

No in vivo pharmacokinetic (e.g., oral bioavailability, half-life, clearance, volume of distribution) or pharmacodynamic data have been reported for this compound in any species. In contrast, kartogenin has been extensively studied in murine osteoarthritis models, where intra-articular injection reduced disease severity and promoted cartilage repair, and its biodistribution and joint retention properties have been characterized . The methyl ester prodrug strategy is often employed to improve oral absorption or enable intracellular trapping; however, without experimental PK data, any claim of improved bioavailability for the target compound remains speculative.

Drug discovery ADME In vivo pharmacology

Application Scenarios for Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate (CAS 1396799-24-8) Based on Current Evidence


Medicinal Chemistry Scaffold Exploration and SAR Studies

The primary defensible use of this compound is as a scaffold-hopping candidate in structure-activity relationship (SAR) studies. Researchers investigating the biphenylcarbamoylbenzoate pharmacophore may procure this compound to empirically determine whether the 4-carbamoyl methyl ester regioisomer retains any chondrogenic or CBFβ-modulating activity, as predicted by the class-level inference from kartogenin [1]. The compound can serve as a negative control or an active comparator in assays designed to map the steric and electronic requirements of the filamin A/CBFβ binding interface. Its distinct physicochemical properties (higher cLogP, additional HBA) also make it useful for exploring how lipophilicity modulates cellular permeability and non-specific binding within this chemical series.

Analytical Method Development and Reference Standard

The compound's structural novelty and high purity (≥95% as reported by suppliers) support its use as an analytical reference standard for HPLC or LC-MS method development. It can be employed to establish retention time markers, mass spectral fragmentation patterns, and purity benchmarks for this specific chemical series. This is particularly relevant for laboratories synthesizing or characterizing biphenylcarbamoylbenzoate derivatives, where the target compound's distinct retention characteristics relative to kartogenin may aid in resolving complex mixtures [1].

Comparative Metabolism and Prodrug Stability Studies

Given that the target compound is a methyl ester derivative of a carboxylic acid scaffold (represented by kartogenin), it can be employed in comparative esterase stability assays. Researchers can quantify the rate of ester hydrolysis in plasma, liver microsomes, or hepatocyte incubations to determine whether this modification confers metabolic stability or acts as a prodrug that releases the corresponding carboxylic acid in situ. Such head-to-head incubation studies would provide the first direct quantitative evidence of whether this compound offers a pharmacokinetic advantage over the parent acid analog [1].

Chiral Chromatography Method Development for Enantiomeric Separation

The single chiral center generated by the tertiary alcohol on the hydroxypropyl linker provides a rationale for developing chiral chromatographic separation methods. Procurement of the racemic mixture enables screening of chiral stationary phases (e.g., Chiralpak IA, IB, IC) and optimization of mobile phase conditions to achieve baseline separation of the enantiomers. This application does not require pre-existing bioactivity data and leverages the compound's inherent stereochemistry as a tool for analytical chemistry development [1].

Quote Request

Request a Quote for Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.